Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a thiadiazole-based compound featuring a 4-ethoxybenzamido substituent at the 5-position of the thiadiazole ring and an ethyl thioacetate group at the 2-position. This structural motif is common in pharmacologically active molecules, particularly those targeting antitumor, antimicrobial, or antifungal pathways.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-3-21-11-7-5-10(6-8-11)13(20)16-14-17-18-15(24-14)23-9-12(19)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKXXAOPEKUMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioester Formation: The final step involves the reaction of the amidated thiadiazole with ethyl bromoacetate in the presence of a base like potassium carbonate to form the desired ethyl thioester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its bioactive properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The thiadiazole ring and the ethoxybenzamido group play crucial roles in binding to these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents at the 5-position (benzamido group) and the 2-position (thioacetate side chain). Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on 5-Position Benzamido Group
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in Compound 44 (electron-donating) showed low cytotoxicity, suggesting that substituent polarity may influence activity. The target compound’s 4-ethoxy group (also electron-donating) might exhibit similar trends unless steric effects alter binding .
- Chlorinated Analogs : Compounds like 4l (3-chloro) and 5e (4-chlorobenzyl) demonstrate higher melting points (178–180°C and 132–134°C, respectively), likely due to enhanced intermolecular interactions from halogen substituents .
Table 2: Thioacetate Side Chain Variations
Key Observations :
- Synthetic Feasibility : The synthesis of ethyl thioacetate derivatives typically involves nucleophilic substitution (e.g., ethyl chloroacetate with thiols in basic conditions). Compound 1 required 10-hour reflux, suggesting the target compound may need similar conditions.
- Bioactivity Implications: Compound 6 , with a morpholino-benzimidazole group, highlights how bulkier substituents may enhance antitumor activity, though this depends on target specificity.
Antitumor Potential
Antifungal and Antimicrobial Activity
- Ergosterol Inhibition: highlights thiadiazole-oxadiazole hybrids with anti-Candida activity via ergosterol biosynthesis inhibition.
Spectroscopic and Analytical Comparisons
- NMR and IR Profiles :
- Compound 4l displayed IR peaks for NH (3,450 cm⁻¹), ester C=O (1,751 cm⁻¹), and amide C=O (1,672 cm⁻¹). The target compound would likely show similar bands, with shifts depending on the ethoxy group’s electronic effects.
- ¹H NMR data for analogs (e.g., 5e–5m ) reveal distinct aromatic and alkyl proton signals, aiding in structural confirmation.
Biological Activity
Ethyl 2-((5-(4-ethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The chemical formula can be represented as follows:
Key Structural Components:
- Thiadiazole moiety: Contributes to the biological activity.
- Ethoxybenzamide: Enhances solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation. A specific study reported that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: The compound may inhibit specific kinases involved in cell signaling pathways.
- Induction of Apoptosis: By activating caspases, it promotes programmed cell death in cancerous cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Study 2: Cancer Cell Line Testing
A study involving human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
